molecular formula C17H17NO3 B13986138 4-[4-(3-Oxobutyl)phenoxy]benzamide CAS No. 189120-05-6

4-[4-(3-Oxobutyl)phenoxy]benzamide

Cat. No.: B13986138
CAS No.: 189120-05-6
M. Wt: 283.32 g/mol
InChI Key: ZVOPALGIWSHEEU-UHFFFAOYSA-N
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Description

4-[4-(3-Oxobutyl)phenoxy]benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a phenoxy group at the 4-position, which is further modified by a 3-oxobutyl chain. Its molecular formula is C₁₇H₁₇NO₃, with a molecular weight of 283.32 g/mol . The compound’s structural uniqueness lies in the ketone group within the butyl chain and the ether linkage connecting the phenoxy moiety to the benzamide core.

Properties

CAS No.

189120-05-6

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-[4-(3-oxobutyl)phenoxy]benzamide

InChI

InChI=1S/C17H17NO3/c1-12(19)2-3-13-4-8-15(9-5-13)21-16-10-6-14(7-11-16)17(18)20/h4-11H,2-3H2,1H3,(H2,18,20)

InChI Key

ZVOPALGIWSHEEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Oxobutyl)phenoxy]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with certain functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient production methods.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Oxobutyl)phenoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenoxy and benzamide groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-[4-(3-Oxobutyl)phenoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzamide derivatives have been shown to exhibit anti-inflammatory and analgesic activities by inhibiting specific enzymes involved in inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzamide class encompasses a wide range of derivatives with varied substituents that significantly influence their physicochemical properties and biological activities. Below is a detailed comparison of 4-[4-(3-Oxobutyl)phenoxy]benzamide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Application Reference
This compound C₁₇H₁₇NO₃ 4-(3-oxobutyl)phenoxy Under investigation (structural analog studies suggest potential kinase or metabolic modulation)
N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide (GSK583) C₂₃H₂₂F₃N₃O₂ 4-(trifluoromethyl)benzamide; pyridinyl-tert-butylphenoxy Potent RIP2 kinase inhibitor; anti-inflammatory applications
Mosapride Metabolites (e.g., Metabolite 3/4) Varies Fluorobenzyl, morpholinyl substitutions Weak 5-HT₄ receptor agonism (reduced activity compared to parent drug mosapride)
Bezafibrate C₁₉H₂₀ClNO₄ Chlorobenzamide; propanoic acid side chain PPAR agonist; hypolipidemic agent (reduces triglycerides by ~43%)
4-({2-[2-(sec-butyl)phenoxy]acetyl}amino)benzamide C₁₉H₂₂N₂O₃ sec-butylphenoxy-acetylamino Unspecified biological activity; structural emphasis on acetylated phenoxy chain
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide C₂₃H₂₅F₃N₄O₅ Imidazole-trifluoromethyl; hydroxyethoxy Not reported; structural complexity suggests potential kinase or receptor targeting

Key Findings from Comparative Analysis

Structural Determinants of Activity: The 3-oxobutyl group in the target compound introduces a ketone functional group, which may enhance hydrogen-bonding interactions with biological targets, such as kinases or metabolic enzymes. This contrasts with GSK583, where a trifluoromethyl group and pyridinyl-tert-butylphenoxy substituent confer selectivity for RIP2 kinase . Bezafibrate’s propanoic acid side chain enables PPAR receptor activation, highlighting how carboxylate groups in benzamide derivatives can drive nuclear receptor modulation .

Synthetic Efficiency: Derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide () were synthesized using ultrasonic irradiation, achieving higher yields (85–92%) compared to conventional refluxing (60–70%). This suggests that this compound may benefit from similar green chemistry approaches for scalable production .

Pharmacological Divergence: Mosapride metabolites exhibit reduced 5-HT₄ receptor activity compared to the parent drug, emphasizing that minor structural changes (e.g., hydroxylation or demethylation) can drastically alter potency . GSK583’s anti-inflammatory effects are linked to RIP2 kinase inhibition, a mechanism absent in other analogs, underscoring the role of trifluoromethyl and tert-butyl groups in target specificity .

Thermodynamic and Solubility Profiles: Compounds like PPHMA-b-P(PEGMA) () demonstrate self-assembly in aqueous environments due to amphiphilic properties.

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